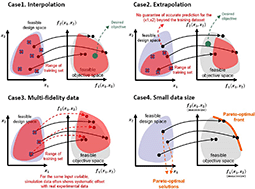Machine learning-based inverse design methods considering data characteristics and design space size in materials design and manufacturing: a review
Materials Horizons Pub Date: 2023-08-04 DOI: 10.1039/D3MH00039G
Abstract
In the last few decades, the influence of machine learning has permeated many areas of science and technology, including the field of materials science. This toolkit of data driven methods accelerated the discovery and production of new materials by accurately predicting the complicated physical processes and mechanisms that are not fully described by existing materials theories. However, the availability of a growing number of increasingly complex machine learning models confronts us with the question of “which machine learning algorithm to employ”. In this review, we provide a comprehensive review of common machine learning algorithms used for materials design, as well as a guideline for selecting the most appropriate model considering the nature of the design problem. To this end, we classify the material design problems into four categories of: (i) the training data set being sufficiently large to capture the trend of design space (interpolation problem), (ii) a vast design space that cannot be explored thoroughly with the initial training data set alone (extrapolation problem), (iii) multi-fidelity datasets (small accurate dataset and large approximate dataset), and (iv) only a small dataset available. The most successful machine learning-based surrogate models and design approaches will be discussed for each case along with pertinent literature. This review focuses mostly on the use of ML algorithms for the inverse design of complicated composite structures, a topic that has received a lot of attention recently with the rise of additive manufacturing.


Recommended Literature
- [1] Encoded peptide libraries and the discovery of new cell binding ligands†
- [2] Front cover
- [3] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [4] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [5] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [6] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [7] Inside front cover
- [8] Hierarchical wrinkling on elastomeric Janus spheres
- [9] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [10] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†










